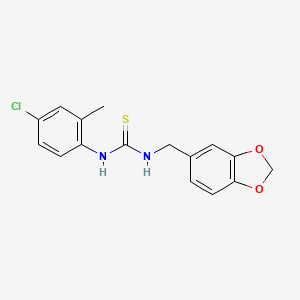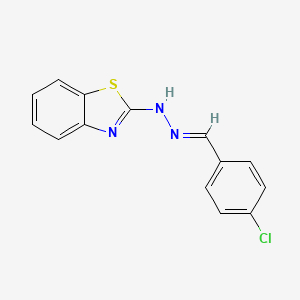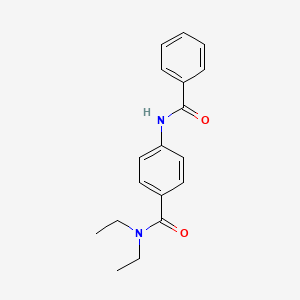![molecular formula C18H15ClN4S B5723898 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from easily obtainable substrates. For instance, a study outlined a methodology for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the importance of choosing appropriate starting materials and reaction conditions for achieving high yields of target compounds (Dorokhov, Komkov, & Ugrak, 1993).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including variations like the compound , often features a planar fused-ring system. This geometric arrangement is crucial for the compound's interaction with biological targets and its physical properties. The study by Low et al. (2004) on a related compound highlights the importance of N-H...O hydrogen bonds in forming dimers and chains, which can influence the compound's solubility and stability (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives can lead to a variety of pharmacologically active compounds. For example, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, indicating the reactive versatility of the core pyrazolo[3,4-d]pyrimidine structure (Hafez, El-Gazzar, & Al-Hussain, 2016).
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of protein targets. For instance, similar compounds have been found to inhibit CDK2, a key component in intracellular signaling pathways regulating growth and survival .
Mode of Action
This could result in changes to cellular processes controlled by the target protein .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to predict the exact biochemical pathways it affects. If we consider cdk2 as a potential target, the compound could influence cell cycle progression and apoptosis .
Pharmacokinetics
The lipophilicity of similar compounds suggests that they can easily diffuse into cells . This property could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a CDK2 inhibitor, it could potentially inhibit tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s lipophilicity could affect its distribution within different cellular environments .
特性
IUPAC Name |
5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWBSHCBWPOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)


![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)



![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)